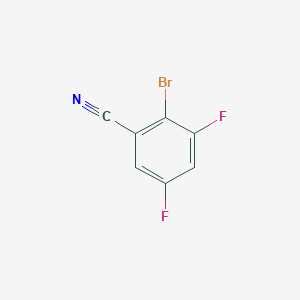

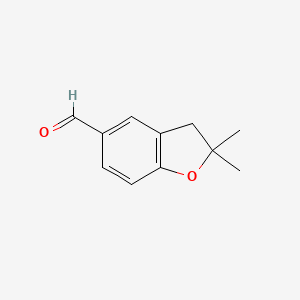

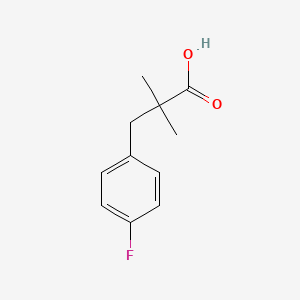

![molecular formula C8H8N2O B1344222 (1H-Benzo[d]imidazol-4-yl)methanol CAS No. 65658-13-1](/img/structure/B1344222.png)

(1H-Benzo[d]imidazol-4-yl)methanol

Vue d'ensemble

Description

“(1H-Benzo[d]imidazol-4-yl)methanol” is a compound with the linear formula C15H14N2O . It is a solid substance with a molecular weight of 238.29 . The compound is also known as “(1-Benzyl-1H-benzo[d]imidazol-2-yl)methanol” and has the InChI code 1S/C15H14N2O/c18-11-15-16-13-8-4-5-9-14(13)17(15)10-12-6-2-1-3-7-12/h1-9,18H,10-11H2 .

Synthesis Analysis

The synthesis of (1H-Benzo[d]imidazol-2-yl)methanol and similar compounds has been reported in several studies . One method involves the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine . This reaction proceeds via nickel-catalysed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .Molecular Structure Analysis

The molecular structure of (1H-Benzo[d]imidazol-4-yl)methanol is characterized by the presence of an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The imidazole ring is a key component of functional molecules used in a variety of applications .Chemical Reactions Analysis

Imidazoles, including (1H-Benzo[d]imidazol-4-yl)methanol, are key components to functional molecules that are used in a variety of everyday applications . They are involved in a variety of chemical reactions, with an emphasis placed on the bonds constructed during the formation of the imidazole .Applications De Recherche Scientifique

Corrosion Inhibition

(1H-Benzo[d]imidazol-4-yl)methanol, under the derivative name [4-(1H-imidazole-1-yl)-phenyl]methanol (METH), has been studied for its application in corrosion inhibition. It's one of the imidazole derivative molecules used for the corrosion inhibition of 1020 carbon steel in acidic medium. The research highlights the correlation between molecular softness (or charge/radius ratio considering HSAB theory) and anticorrosion efficiency, indicating that softer molecules lead to higher anticorrosion efficiency. It also explores the adsorption energies in a simulated water environment and the importance of molecule polarity over the corrosion inhibition of carbon steel (Costa et al., 2021).

Fluorescence Properties and Chemical Sensing

The compound has been investigated for its fluorescence properties, particularly as a fluorescent probe for metal ions. A derivative, 2-(4-(4-(hydroxymethyl)-1H-benzo[d]imidazol-2-yl)-1H-benzo[d]imidazol-2-yl)phenol, was synthesized and studied for its interaction with Zn2+, resulting in strong fluorescence. It exhibits a significant fluorescence quantum yield and Stoke's shift (Zheng Wen-yao, 2012). Similarly, another derivative was synthesized and demonstrated good selectivity to Co2+, indicating its potential as a fluorescence chemical sensor for Co2+ through fluorescent quenching (Hou Xuan, 2012).

Synthetic Utility in Organic Chemistry

(1H-Benzo[d]imidazol-4-yl)methanol and its derivatives are key intermediates in synthetic organic chemistry. They have been employed in the synthesis of a wide variety of compounds including:

- Tubulin polymerization inhibitors, showcasing significant cytotoxicity against certain human cancer cell lines (Mullagiri et al., 2018).

- Electrochemical, electrical, optical, thermal, and rectification properties of oligobenzimidazoles were investigated, indicating their potential applications in various fields (Anand & Muthusamy, 2018).

Crystal Structure and Ligand Applications

The compound and its derivatives are also crucial in the study of crystal structures and in forming complexes with various metals. For instance, the crystal structure of V-shaped ligands with N-heterocycles including (1H-Benzo[d]imidazol-4-yl)methanol derivatives was determined, showcasing how intermolecular interactions link components into three-dimensional networks in crystal structures (Gao‐feng Wang et al., 2017).

Safety And Hazards

Orientations Futures

The future directions for (1H-Benzo[d]imidazol-4-yl)methanol and similar compounds are promising. Imidazole-containing compounds have a broad range of chemical and biological properties, making them important in the development of new drugs . Furthermore, recent advances in the synthesis of substituted imidazoles highlight the strategic importance of developing novel methods for their regiocontrolled synthesis .

Propriétés

IUPAC Name |

1H-benzimidazol-4-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c11-4-6-2-1-3-7-8(6)10-5-9-7/h1-3,5,11H,4H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTZPQNFDQVNJAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)NC=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50626052 | |

| Record name | (1H-Benzimidazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50626052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1H-Benzo[d]imidazol-4-yl)methanol | |

CAS RN |

65658-13-1 | |

| Record name | (1H-Benzimidazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50626052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

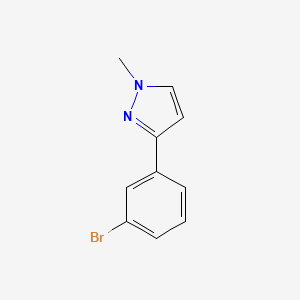

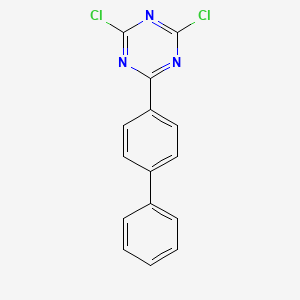

![7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine-3-carbaldehyde](/img/structure/B1344146.png)

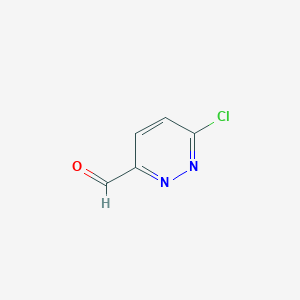

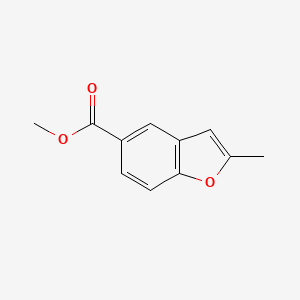

![2-Bromo-1-[4-(bromomethyl)phenyl]ethan-1-one](/img/structure/B1344162.png)

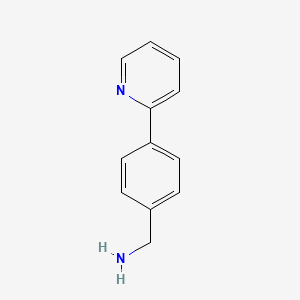

![5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1344172.png)